molecular formula C18H18N4O2 B2366809 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide CAS No. 2034359-49-2

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide

Cat. No.: B2366809
CAS No.: 2034359-49-2
M. Wt: 322.368
InChI Key: WUHLSIKDXZSDPO-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylmethoxy group, an indazole ring, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, and the isonicotinamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for diverse applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-22-16-5-4-15(8-14(16)10-20-22)21-18(23)13-6-7-19-17(9-13)24-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHLSIKDXZSDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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